2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one is a complex organic compound that features a furan ring, a piperazine ring, and a chlorinated propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the furan-2-yl-2-hydroxyethyl intermediate: This step involves the reaction of furan with an appropriate reagent to introduce the hydroxyethyl group.
Piperazine ring formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Chlorination and propanone introduction: Finally, the compound is chlorinated and the propanone group is introduced through a series of reactions involving chlorinating agents and ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one can undergo various types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated propanone group can be reduced to form a secondary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of propanone.
2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]butan-1-one: Similar structure but with a butanone group instead of propanone.
Uniqueness
The uniqueness of 2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the furan ring, piperazine moiety, and chlorinated propanone group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c1-10(14)13(18)16-6-4-15(5-7-16)9-11(17)12-3-2-8-19-12/h2-3,8,10-11,17H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZSGUPICUDYEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC(C2=CC=CO2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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